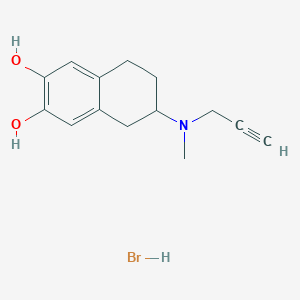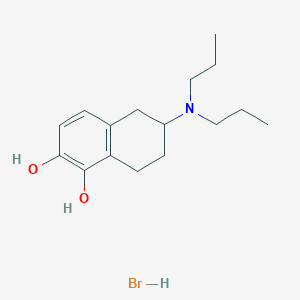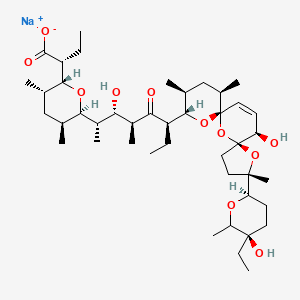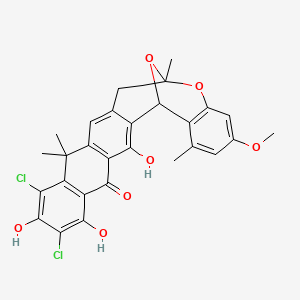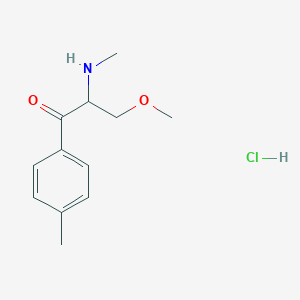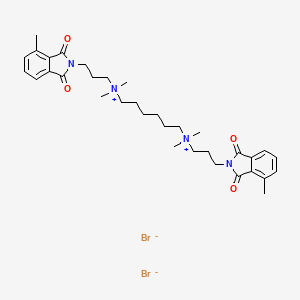![molecular formula C29H43N7O6 B10764466 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EPZ004777 (formate) is a potent inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) histone lysine methyltransferase. This compound has shown significant potential in cancer research, particularly in targeting mixed-lineage leukemia (MLL) cells. By inhibiting DOT1L, EPZ004777 (formate) prevents the methylation of lysine 79 of histone 3 (H3K79), which is crucial for various cellular processes such as telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EPZ004777 (formate) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of EPZ004777 (formate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
EPZ004777 (formate) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
EPZ004777 (formate) has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and its impact on gene expression.
Biology: Employed in research to understand the mechanisms of telomeric silencing and DNA-damage repair.
Medicine: Investigated for its potential in treating cancers, particularly mixed-lineage leukemia, by inducing apoptosis, cell-cycle arrest, and terminal differentiation in cancer cells
Industry: Utilized in the development of new therapeutic agents targeting histone methyltransferases
Mécanisme D'action
EPZ004777 (formate) exerts its effects by inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3 (H3K79). This inhibition disrupts the normal function of DOT1L, leading to changes in gene expression, impaired DNA-damage repair, and altered cell cycle progression. The compound selectively targets cancer cells with dysregulated DOT1L activity, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
EPZ004777 (formate) is unique in its high selectivity and potency as a DOT1L inhibitor. Similar compounds include:
EPZ-5676: Another potent DOT1L inhibitor with similar mechanisms of action but different pharmacokinetic properties.
SGC0946: A selective DOT1L inhibitor used in research to study the role of histone methylation in cancer.
GSK-J4: An inhibitor targeting a different histone demethylase but used in similar research contexts
EPZ004777 (formate) stands out due to its high selectivity for DOT1L over other histone methyltransferases and its effectiveness in preclinical cancer models .
Propriétés
Formule moléculaire |
C29H43N7O6 |
|---|---|
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid |
InChI |
InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,23-,26-;/m1./s1 |
Clé InChI |
CTNCHYJQYACUDR-XRJUUMFPSA-N |
SMILES isomérique |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
SMILES canonique |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



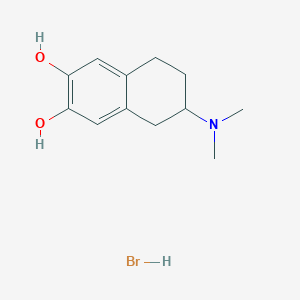
![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B10764400.png)

![6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide](/img/structure/B10764412.png)
![(5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10764413.png)
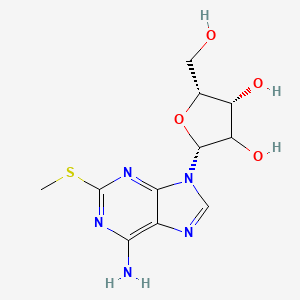
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline dimaleate](/img/structure/B10764416.png)
